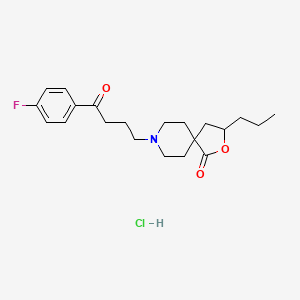
8-(3-(p-Fluorobenzoyl)propyl)-3-propyl-2-oxa-8-azaspiro(4,5)decan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Oxa-8-azaspiro(4,5)decan-1-one, 8-(3-(p-fluorobenzoyl)propyl)-3-propyl-, hydrochloride” is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-Oxa-8-azaspiro(4,5)decan-1-one, 8-(3-(p-fluorobenzoyl)propyl)-3-propyl-, hydrochloride” typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using p-fluorobenzoyl chloride and an appropriate catalyst.
Attachment of the Propyl Chain: The propyl chain can be attached through an alkylation reaction using a propyl halide and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Temperature Control: Maintaining an optimal temperature to ensure the desired reaction pathway.
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propyl chain, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorobenzoyl group suggests that it may interact with hydrophobic pockets in proteins, while the spirocyclic structure may confer stability and specificity to its binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-8-azaspiro(4,5)decan-1-one derivatives: Compounds with similar spirocyclic cores but different substituents.
Fluorobenzoyl derivatives: Compounds with the fluorobenzoyl group attached to different scaffolds.
Propyl-substituted spiro compounds: Compounds with propyl chains attached to spirocyclic structures.
Uniqueness
The unique combination of a spirocyclic core, a fluorobenzoyl group, and a propyl chain in “2-Oxa-8-azaspiro(4,5)decan-1-one, 8-(3-(p-fluorobenzoyl)propyl)-3-propyl-, hydrochloride” distinguishes it from other compounds. This unique structure may confer specific biological activities and physicochemical properties that are not observed in similar compounds.
Properties
CAS No. |
102504-22-3 |
|---|---|
Molecular Formula |
C21H29ClFNO3 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-propyl-2-oxa-8-azaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C21H28FNO3.ClH/c1-2-4-18-15-21(20(25)26-18)10-13-23(14-11-21)12-3-5-19(24)16-6-8-17(22)9-7-16;/h6-9,18H,2-5,10-15H2,1H3;1H |
InChI Key |
LVZKFPOWGUYNLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)O1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















